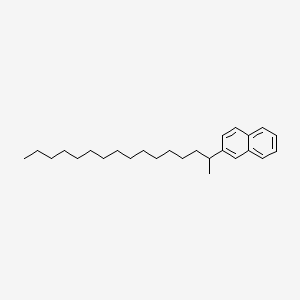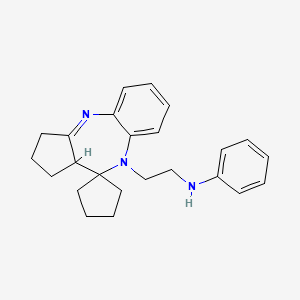
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is a compound that combines the properties of oxepan-2-one, a cyclic ester, and 2,2,4-trimethylpentane-1,3-diol, a branched diol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol typically involves the polymerization of oxepan-2-one (also known as ε-caprolactone) with 2,2,4-trimethylpentane-1,3-diol. This reaction is usually catalyzed by an organometallic catalyst such as tin(II) 2-ethylhexanoate. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours to ensure complete polymerization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous polymerization processes to achieve high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .
化学反応の分析
Types of Reactions
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol component can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group in oxepan-2-one can be reduced to form alcohols.
Substitution: The hydroxyl groups in 2,2,4-trimethylpentane-1,3-diol can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield ketones or aldehydes, while reduction of the ester can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
科学的研究の応用
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol has a wide range of scientific research applications:
作用機序
The mechanism of action of oxepan-2-one;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. In polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long-chain polymers. The diol component can form hydrogen bonds and interact with other molecules, influencing the physical properties of the resulting polymers .
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane:
Uniqueness
Oxepan-2-one;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of a cyclic ester and a branched diol, providing distinct properties such as biodegradability, biocompatibility, and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific mechanical and chemical characteristics .
特性
CAS番号 |
72018-11-2 |
|---|---|
分子式 |
C14H28O4 |
分子量 |
260.37 g/mol |
IUPAC名 |
oxepan-2-one;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H18O2.C6H10O2/c1-6(2)7(10)8(3,4)5-9;7-6-4-2-1-3-5-8-6/h6-7,9-10H,5H2,1-4H3;1-5H2 |
InChIキー |
QDVNDMUZDHXNLU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C)(C)CO)O.C1CCC(=O)OCC1 |
関連するCAS |
72018-11-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


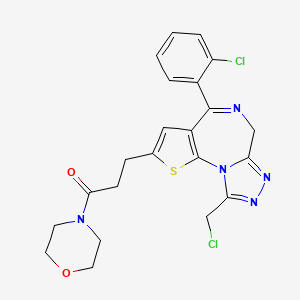
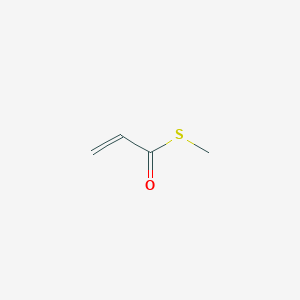
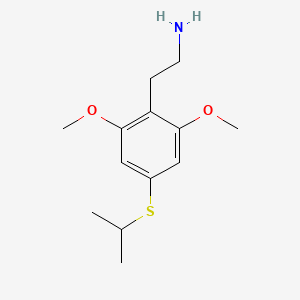
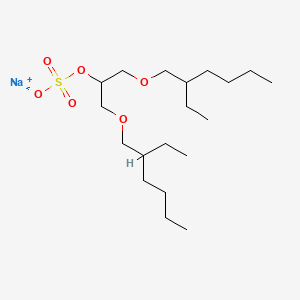
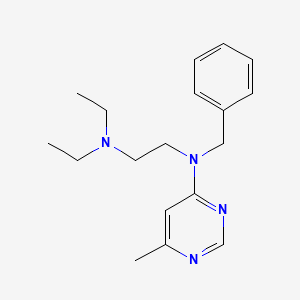
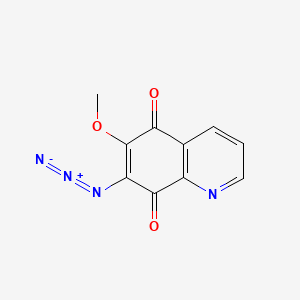
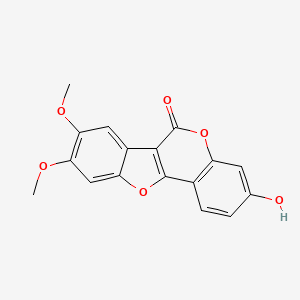
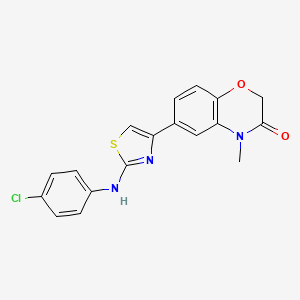
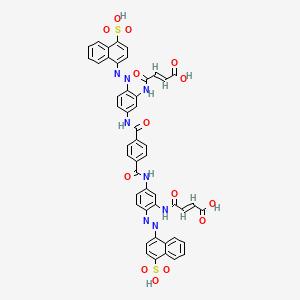
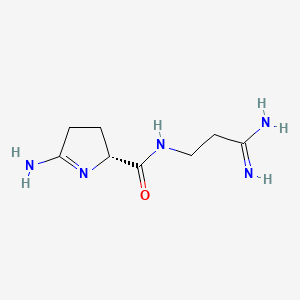
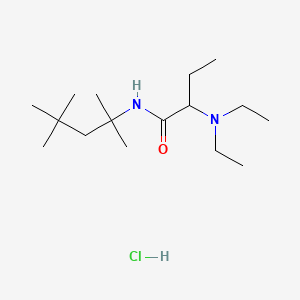
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
